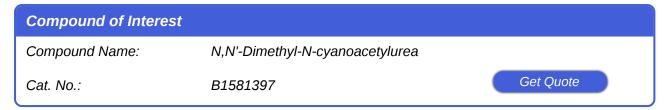


An In-depth Technical Guide to N,N'-Dimethyl-Ncyanoacetylurea

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N,N'-Dimethyl-N-cyanoacetylurea**, a key chemical intermediate. It covers its molecular structure, physicochemical properties, synthesis protocols, and its pivotal role in the manufacturing of xanthine alkaloids.

Core Compound Data

N,N'-Dimethyl-N-cyanoacetylurea, systematically named 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a specialized organic compound primarily recognized for its role as a precursor in the industrial synthesis of caffeine and theophylline.[1][2] Its molecular architecture, featuring both a reactive cyano group and a dimethylurea core, makes it a versatile building block in synthetic chemistry for constructing complex heterocyclic structures. [1][2]

Physicochemical and Structural Properties

The quantitative properties of N,N'-Dimethyl-N-cyanoacetylurea are summarized below.



Property	Value	Citations
CAS Number	39615-79-7	[2][3][4]
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[3][5][6]
Molecular Weight	155.15 g/mol	[2][7]
IUPAC Name	2-cyano-N-methyl-N- (methylcarbamoyl)acetamide	[2]
Melting Point	77°C	[3][5]
Density	~1.181 g/cm³	[3][5]
Canonical SMILES	CNC(=O)N(C)C(=O)CC#N	[3]

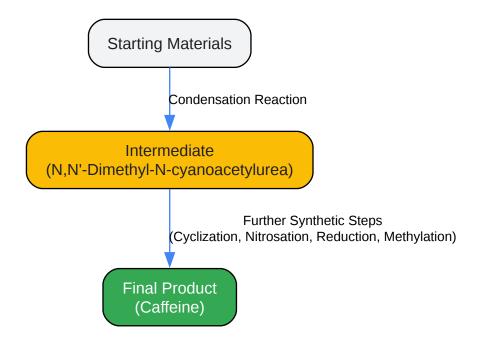
Synthesis and Reaction Pathways

The principal manufacturing route to **N,N'-Dimethyl-N-cyanoacetylurea** is through the condensation of N,N'-dimethylurea with a cyanoacetic acid derivative.[1] This compound is a critical intermediate in a multi-step synthesis process that leads to widely used pharmaceutical compounds.

Logical Workflow: Role as a Chemical Intermediate

The following diagram illustrates the position of **N,N'-Dimethyl-N-cyanoacetylurea** as a central intermediate in the well-established pathway to caffeine synthesis.





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Caption: Logical relationship showing **N,N'-Dimethyl-N-cyanoacetylurea** as a key intermediate.

Experimental Protocols

1. Synthesis of N,N'-Dimethyl-N-cyanoacetylurea via Condensation

This protocol is based on an improved industrial method designed to maximize yield and purity by ensuring anhydrous conditions.[5][8]

Methodology:

- Dehydration of Cyanoacetic Acid: Perform vacuum rectification on cyanoacetic acid to remove water. Following rectification, add acetic anhydride to the cyanoacetic acid and continue heating under negative pressure to distill any remaining water, yielding an anhydrous solution.[5][8]
- Reaction Initiation: Cool the anhydrous cyanoacetic acid solution to between 38-42°C.[5]
- Addition of Dimethylurea: Add N,N'-dimethylurea to the cooled solution.



- Condensation: Heat the mixture to 58-62°C. Introduce acetic anhydride to initiate the condensation reaction.[5] The reaction is driven by the dehydrating action of acetic anhydride.[1]
- Reaction Completion and Isolation: As the condensation reaction proceeds, the temperature will rise. Once the temperature reaches 95-98°C, begin vacuum distillation to remove the acetic acid byproduct.[5] The completion of the distillation yields the final product, 1,3-dimethyl cyanoacetylurea (N,N'-Dimethyl-N-cyanoacetylurea).[5] The molar ratio of anhydrous cyanoacetic acid to dimethyl urea to acetic anhydride is typically optimized around 1: 1.06: 1.17.[5]

2. Analytical Characterization by HPLC

The purity and identity of **N,N'-Dimethyl-N-cyanoacetylurea** can be assessed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[9]

Methodology:

- Column: Newcrom R1 or other suitable C18 reverse-phase column.
- Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[9]
- MS-Compatibility Note: For applications requiring Mass Spectrometry (MS) detection, substitute the phosphoric acid in the mobile phase with formic acid.[9]
- Application: This method is suitable for routine analysis, for scaling up to preparative separation to isolate impurities, and for pharmacokinetic studies.[9]

Synthetic Pathway Visualization

The following diagram details the key transformations in the industrial synthesis of caffeine, starting from the initial condensation reaction.





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Caption: Key stages in the synthesis of caffeine via the **N,N'-Dimethyl-N-cyanoacetylurea** intermediate.

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